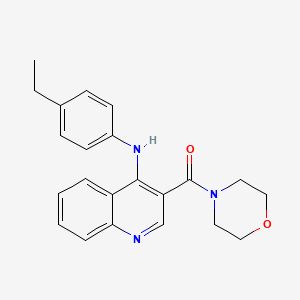

N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[4-(4-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKDUHSLNYMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

The synthesis of N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis, starting from aniline derivatives.

- Introduction of the Ethylphenyl Group : This is usually done via electrophilic aromatic substitution or coupling reactions.

- Attachment of the Morpholine Ring : Nucleophilic substitution reactions are employed to attach the morpholine ring to the quinoline core.

The final product is characterized by its unique structure, which includes a quinoline core linked to an ethylphenyl and a morpholine group, potentially influencing its reactivity and biological activity.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, quinoline derivatives have been studied for their efficacy against various pathogens, including bacteria and fungi. The compound's specific activity against pathogens has yet to be fully characterized; however, preliminary studies suggest it may possess moderate antimicrobial activity due to its structural features .

2.2 Antimalarial Potential

A series of quinoline derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum. Although specific data on N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is limited, related compounds have demonstrated significant potency in inhibiting malaria parasites, suggesting potential for further investigation in this area .

The biological activity of N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Binding : It could bind to cell surface receptors, triggering signal transduction pathways that affect cell behavior.

- DNA/RNA Interaction : There is a possibility that this compound can intercalate into DNA or RNA, influencing gene expression and cellular functions .

4.1 Molecular Docking Studies

Molecular docking studies have been conducted to predict how N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine interacts with biological targets. These studies suggest favorable binding affinities with certain enzymes and receptors, indicating potential therapeutic applications .

4.2 Comparative Analysis with Related Compounds

A comparative analysis of similar quinoline derivatives reveals insights into structure–activity relationships (SAR). For example, modifications in the side chains significantly impact the biological activities, particularly against Plasmodium falciparum and other pathogens .

| Compound | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | Antimalarial | 120 | |

| Compound B | Antimicrobial | Moderate | |

| N-(4-Ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine | TBD | TBD | Current Study |

5. Conclusion

N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine represents a promising compound for further exploration in medicinal chemistry due to its unique structure and potential biological activities. While preliminary data suggest possible antimicrobial and antimalarial properties, more extensive studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is its potential as an anticancer agent. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research indicates that quinoline derivatives can interact with specific protein targets involved in cell signaling pathways that regulate cancer progression. For instance, studies have demonstrated that certain quinoline-based compounds inhibit kinases associated with cancer cell survival and proliferation, making them valuable candidates for further pharmacological evaluation .

Antimicrobial Properties

N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine also exhibits antimicrobial properties, which are crucial for developing new antibiotics. The presence of the quinoline ring system is known to enhance the bioactivity against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with DNA replication .

Antimalarial Activity

Recent investigations into quinoline derivatives have highlighted their potential as antimalarial agents. N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine could serve as a lead compound for developing new treatments against malaria, particularly against Plasmodium falciparum. The structural characteristics of this compound may allow it to target specific stages of the malaria life cycle, thus preventing disease transmission and progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is essential for optimizing its pharmacological properties. SAR studies help identify which functional groups enhance biological activity and which may be detrimental. For example, modifications to the morpholine and quinoline moieties can significantly affect the compound's potency and selectivity towards specific biological targets .

Synthesis and Derivatives

The synthesis of N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves several steps, typically starting from readily available precursors through methods such as amination and cyclization reactions. Researchers are continuously exploring new synthetic routes to improve yield and purity while also creating derivatives that may exhibit enhanced biological activity or reduced toxicity .

Data Tables

The following table summarizes key research findings related to N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine:

Case Studies

- Anticancer Study : A study evaluated the effectiveness of a series of quinoline derivatives, including N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for clinical development.

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

- Antimalarial Efficacy : A recent screening identified N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine as a potent inhibitor of Plasmodium falciparum growth in vitro, supporting its further development as an antimalarial drug candidate .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Morpholine Derivatives: Compounds with morpholine (e.g., ) exhibit improved solubility compared to halogenated or aryl-substituted analogs.

Key Observations :

Key Observations :

Computational and Physicochemical Comparisons

- logP and Solubility : The target compound’s morpholine carbonyl reduces logP (~3.5) compared to 6-bromo (logP ~4.2) and 7-chloro (logP ~3.8) analogs .

- DFT Studies: Morpholine-containing quinolines (e.g., ) exhibit lower HOMO-LUMO gaps (~4.5 eV) than trifluoromethyl derivatives (~5.2 eV), suggesting higher reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving reductive amination, nucleophilic substitution, or coupling reactions. For example, morpholine-4-carbonyl groups are often introduced using morpholine and carbonylating agents under anhydrous conditions. Reaction optimization may involve adjusting stoichiometric ratios (e.g., 3:1 molar excess of morpholine) and using catalysts like NaHB(OAc)₃ for reductive steps . Purification via column chromatography (e.g., 10% methanol in dichloromethane) and characterization by ¹H/¹³C NMR and HRMS are critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts to confirm the quinoline scaffold (δ 7.5–8.5 ppm for aromatic protons) and morpholine carbonyl (δ 160–170 ppm for carbonyl carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z within 0.001 Da tolerance) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve isomers .

Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity for 4 weeks) with LC-MS monitoring to identify hydrolysis byproducts (e.g., morpholine cleavage) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, comparing inhibition to reference compounds like gefitinib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the morpholine-4-carbonyl moiety’s role in target binding?

- Methodological Answer :

- Analog Synthesis : Replace morpholine with piperidine, thiomorpholine, or azetidine derivatives to assess steric/electronic effects .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Validate with isothermal titration calorimetry (ITC) for binding affinity (Kd) .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (%F) and half-life (t₁/₂) in rodents via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility if low %F is observed .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes, correlating with toxicity assays (e.g., CYP450 inhibition) .

Q. How can computational modeling predict off-target effects or toxicity risks?

- Methodological Answer :

- 3D-QSAR : Build CoMFA/CoMSIA models using MOE or SYBYL to correlate molecular fields (steric, electrostatic) with activity/toxicity data .

- Proteome-Wide Docking : Employ platforms like SEA or SwissTargetPrediction to identify off-targets (e.g., GPCRs, ion channels) .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.